2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4
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Overview
Description
2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is a deuterated analog of a compound used in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups and a sulfanylethanesulfonic acid moiety. The deuterium labeling (d4) is often used in research to trace the compound’s behavior in biological systems and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and ammonia, leading to the formation of 4,6-diamino-1,3,5-triazine.
Thioether Formation: The triazine derivative is then reacted with a thiol compound, such as ethanethiol, under basic conditions to introduce the sulfanyl group.
Sulfonation: The final step involves the sulfonation of the ethanethiol derivative using sulfur trioxide or chlorosulfonic acid to yield the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Deuterium Labeling: The incorporation of deuterium is achieved by using deuterated reagents or solvents during the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: N-alkyl or N-acyl triazine derivatives.
Scientific Research Applications
2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is utilized in various fields:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: Employed in labeling studies to trace metabolic pathways and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant or enzyme inhibitor.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress in biological systems.
Molecular Targets: Targets include enzymes involved in metabolic pathways and proteins associated with disease states.
Comparison with Similar Compounds
Similar Compounds
Mesna (2-Mercaptoethanesulfonic Acid): A related compound used as a mucolytic agent and in chemotherapy to reduce toxicity.
Cysteamine: Another thiol-containing compound with similar antioxidant properties.
Uniqueness
2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in multiple fields.
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O3S2/c6-3-8-4(7)10-5(9-3)14-1-2-15(11,12)13/h1-2H2,(H,11,12,13)(H4,6,7,8,9,10)/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWJSEYJDXBICY-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)SC1=NC(=NC(=N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC1=NC(=NC(=N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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